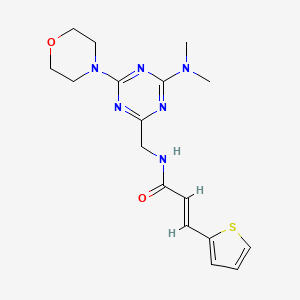

(E)-N-((4-(dimetilamino)-6-morfolino-1,3,5-triazin-2-il)metil)-3-(tiofen-2-il)acrilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

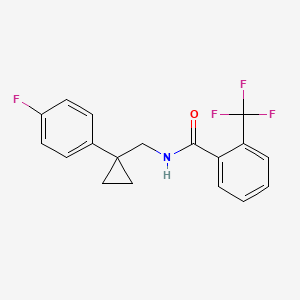

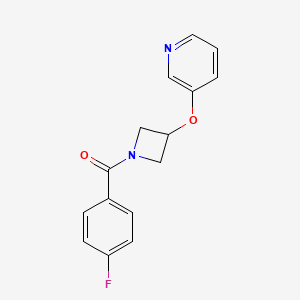

(E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C17H22N6O2S and its molecular weight is 374.46. The purity is usually 95%.

BenchChem offers high-quality (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Conversión Fototérmica y Terapia Fototérmica

La incorporación de (E)-N-((4-(dimetilamino)-6-morfolino-1,3,5-triazin-2-il)metil)-3-(tiofen-2-il)acrilamida en radicales tris(2,4,6-triclorofenil)metil (TTM) permite una conversión fototérmica eficiente. Estos radicales absorben luz cercana al infrarrojo (NIR), lo que lleva a un calentamiento localizado. Notablemente, TTM-BDPA y TTM-TDPA, que tienen múltiples unidades de difenilamina (DPA) unidas al núcleo de TTM, logran eficiencias de conversión fototérmica del 41% y el 50%, respectivamente . Esta propiedad es prometedora para aplicaciones en terapia fototérmica.

Electropolymerización y Electrodos de Polímero Electroactivo

Las variaciones moleculares que involucran This compound derivados impactan la polimerización y estructura de los electrodos de polímero electroactivo. Por ejemplo, cuando se insertan grupos metilo en la posición 4 de la tris(4-(tiofen-2-il)fenil)amina, la electropolymerización ocurre principalmente en la posición 5 . Este hallazgo abre vías para el diseño de electrodos redox mejorados.

Ajuste de la Oxidación del Sulfuro

En la construcción de copolímeros de doble aceptor basados en sulfona, This compound (denominado BDTT) juega un papel crucial. Al variar el número de grupos sulfonilo, los investigadores pueden ajustar finamente la oxidación del sulfuro. El copolímero de tipo A1-A2, que contiene BDTT, demuestra propiedades intrigantes en este contexto .

Fotoiniciadores para el Curado UV

Fotoiniciadores como This compound facilitan el curado rápido de polímeros y recubrimientos tras la exposición a la luz UV. Estos compuestos encuentran aplicaciones en industrias donde los procesos de curado rápidos y eficientes son esenciales .

Materiales Basados en Radicales Orgánicos

Los radicales TTM que contienen unidades DPA representan una regla de diseño alternativa para controlar los efectos de transferencia de carga intramolecular (ICT). Sus propiedades de absorción y rendimientos cuánticos de fotoluminiscencia los convierten en candidatos intrigantes para materiales basados en radicales orgánicos en diversas aplicaciones .

Propiedades

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O2S/c1-22(2)16-19-14(20-17(21-16)23-7-9-25-10-8-23)12-18-15(24)6-5-13-4-3-11-26-13/h3-6,11H,7-10,12H2,1-2H3,(H,18,24)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIZSAIHSXZDGV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2419951.png)

![(E)-4-nitro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2419957.png)

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)

![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2419962.png)

![3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2419967.png)

![2-[(2-ethylquinazolin-4-yl)oxy]-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2419970.png)